molecular formula C11H11BrFN5 B2357829 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine CAS No. 2415512-35-3

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine

Cat. No.: B2357829
CAS No.: 2415512-35-3
M. Wt: 312.146
InChI Key: XJJUSXYBHMRJMP-UHFFFAOYSA-N
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Description

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-bromopyrazole intermediate, which is then reacted with azetidine derivatives under specific conditions to form the azetidinyl-pyrazole intermediate. This intermediate is subsequently coupled with a fluoropyrimidine derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe specific biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine apart from similar compounds is its unique combination of a pyrazole ring, an azetidine ring, and a fluoropyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN5/c12-9-1-16-18(7-9)6-8-4-17(5-8)11-14-2-10(13)3-15-11/h1-3,7-8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUSXYBHMRJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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